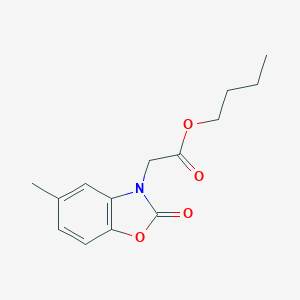![molecular formula C14H22N2O3S B285823 N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285823.png)
N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential applications in cancer therapy and other medical fields.
Mécanisme D'action
N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide acts by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This leads to an increase in the acetylation of histones, which in turn leads to changes in gene expression. N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide has been shown to selectively target HDAC1 and HDAC3, which are overexpressed in many types of cancer cells.
Biochemical and physiological effects:
N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits angiogenesis by decreasing the expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors. N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide has been shown to enhance the immune response against cancer cells by increasing the expression of major histocompatibility complex (MHC) class I molecules on the surface of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide in lab experiments is its selectivity for HDAC1 and HDAC3, which allows for more targeted effects on gene expression. However, one of the limitations of using N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide is its relatively low potency compared to other HDAC inhibitors.
Orientations Futures
There are several future directions for the study of N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide. One area of research is the development of more potent HDAC inhibitors that can selectively target specific HDAC enzymes. Another area of research is the investigation of the potential applications of N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to investigate the potential applications of N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide in other medical fields, such as neurodegenerative diseases and inflammatory disorders.
Méthodes De Synthèse
The synthesis of N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide involves a multi-step process, starting from readily available starting materials. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with N-methyl-1,6-hexanediamine to form the corresponding sulfonamide intermediate. This intermediate is then reacted with N-methyl-2-iodoacetamide in the presence of a palladium catalyst to yield N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide.
Applications De Recherche Scientifique
N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the immune response against cancer cells. N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide has also been investigated for its potential applications in other medical fields, such as neurodegenerative diseases and inflammatory disorders.
Propriétés
Formule moléculaire |
C14H22N2O3S |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
N-methyl-6-[(4-methylphenyl)sulfonylamino]hexanamide |
InChI |
InChI=1S/C14H22N2O3S/c1-12-7-9-13(10-8-12)20(18,19)16-11-5-3-4-6-14(17)15-2/h7-10,16H,3-6,11H2,1-2H3,(H,15,17) |
Clé InChI |
MBAPMWXHXVJHGN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)NC |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(2-Chloro-phenoxy)-ethyl]-5-methyl-3H-benzooxazol-2-one](/img/structure/B285743.png)



![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B285759.png)
![N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea](/img/structure/B285761.png)
![2-chloro-6,7-dimethoxy-3-[3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B285812.png)
![1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione](/img/structure/B285817.png)
![N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285821.png)
![6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide](/img/structure/B285822.png)
![N-[2,6-dimethyl-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylphenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B285827.png)

![5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B285832.png)
![N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285834.png)